

2,2-Dimethylcyclohexanone: A Comprehensive Technical Guide for Organic Synthesis Intermediates

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Compound of Interest

Compound Name: **2,2-Dimethylcyclohexanone**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylcyclohexanone is a six-membered cyclic ketone characterized by the presence of a gem-dimethyl group adjacent to the carbonyl. This structural feature imparts significant steric hindrance, influencing its reactivity and making it a valuable intermediate in organic synthesis. Its utility spans from the construction of complex natural products to the formation of valuable fragrance compounds. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of **2,2-dimethylcyclohexanone**, with a focus on its role as a versatile building block in the development of bioactive molecules.

Physical and Spectroscopic Properties of 2,2-Dimethylcyclohexanone

A summary of the key physical and spectroscopic properties of **2,2-dimethylcyclohexanone** is presented in the table below, providing essential data for its identification and handling in a laboratory setting.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₄ O	[1]
Molecular Weight	126.20 g/mol	[1]
CAS Number	1193-47-1	[1]
Boiling Point	169-170 °C at 768 mmHg	
Melting Point	-20 °C	
Density	0.912 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.448	
¹ H NMR (CDCl ₃)	δ (ppm): 1.08 (s, 6H), 1.65-1.75 (m, 4H), 2.30-2.40 (m, 4H)	
¹³ C NMR (CDCl ₃)	δ (ppm): 21.0, 24.5, 38.5, 41.5, 46.0, 214.0	
Mass Spectrum (EI)	m/z (%): 126 (M+, 40), 111 (25), 83 (100), 69 (30), 55 (80)	[2]
IR (neat)	ν (cm ⁻¹): 2960, 2870, 1705 (C=O), 1460, 1370	

Synthesis of 2,2-Dimethylcyclohexanone

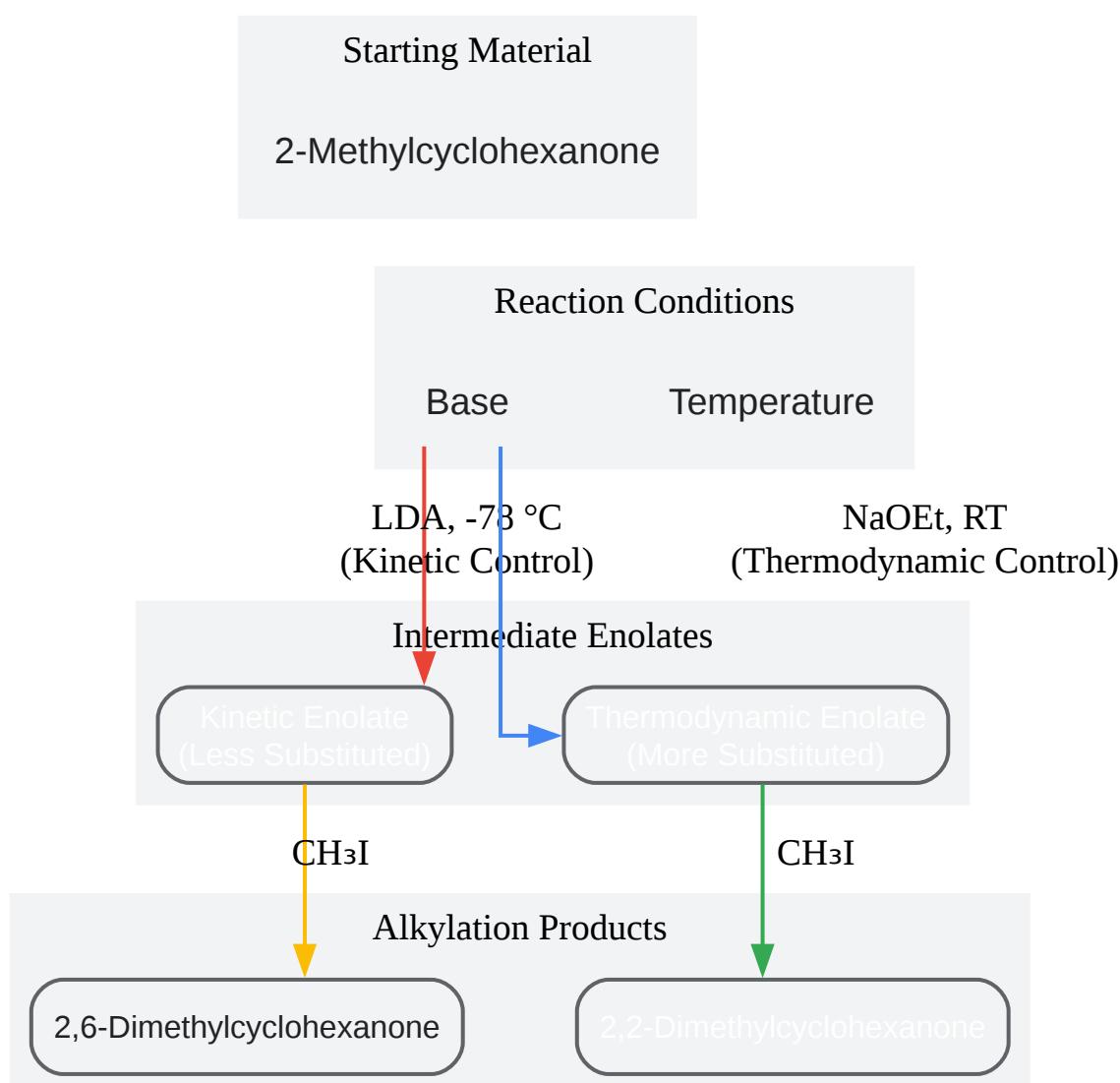
The most common and efficient laboratory synthesis of **2,2-dimethylcyclohexanone** involves the regioselective methylation of 2-methylcyclohexanone. This transformation hinges on the controlled formation of the thermodynamic enolate, followed by quenching with an electrophilic methyl source, such as methyl iodide.

Thermodynamic vs. Kinetic Enolate Formation

The regioselectivity of enolate formation from an unsymmetrical ketone like 2-methylcyclohexanone is a critical concept. Deprotonation can occur at either the more substituted α-carbon (C2) or the less substituted α-carbon (C6).

- Kinetic Enolate: Formed faster by using a strong, sterically hindered base (e.g., Lithium Diisopropylamide - LDA) at low temperatures (-78 °C). The base preferentially abstracts the less sterically hindered proton at C6.
- Thermodynamic Enolate: The more stable enolate, favored under equilibrating conditions. This is typically achieved using a smaller, weaker base (e.g., sodium or potassium alkoxide) at higher temperatures, allowing for the formation of the more substituted and thermodynamically more stable double bond.

To synthesize **2,2-dimethylcyclohexanone**, the formation of the thermodynamic enolate of 2-methylcyclohexanone is desired, followed by methylation.



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Synthesis of 2,2- and 2,6-Dimethylcyclohexanone via Enolate Alkylation.

Experimental Protocol: Synthesis of 2,2-Dimethylcyclohexanone

This protocol describes the synthesis of **2,2-dimethylcyclohexanone** via the formation of the thermodynamic enolate of 2-methylcyclohexanone and subsequent methylation.

Materials:

- 2-Methylcyclohexanone
- Sodium ethoxide (NaOEt)
- Anhydrous ethanol
- Methyl iodide (CH_3I)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- A solution of sodium ethoxide in ethanol is prepared by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
- To this solution, 2-methylcyclohexanone (1.0 equivalent) is added dropwise at room temperature.
- The reaction mixture is stirred for 1-2 hours to allow for the formation of the thermodynamic enolate.
- Methyl iodide (1.1 equivalents) is then added to the reaction mixture, and the solution is heated to reflux for 4-6 hours.

- After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
- The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by fractional distillation to yield **2,2-dimethylcyclohexanone**.

Expected Yield: 70-80%

Key Reactions of 2,2-Dimethylcyclohexanone

The sterically hindered nature of the carbonyl group in **2,2-dimethylcyclohexanone** influences its reactivity in several key transformations.

Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to the carbonyl group. Due to the steric hindrance at the α -position, the approach of the Grignard reagent is somewhat impeded, but the reaction proceeds to form a tertiary alcohol.



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Grignard Reaction of 2,2-Dimethylcyclohexanone.

Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide

Materials:

- **2,2-Dimethylcyclohexanone**

- Phenylmagnesium bromide (in THF)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

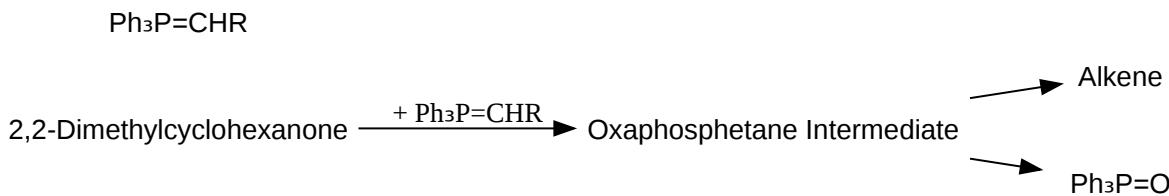
- In a flame-dried, three-necked flask under an inert atmosphere, a solution of **2,2-dimethylcyclohexanone** (1.0 equivalent) in anhydrous diethyl ether is prepared.
- The solution is cooled to 0 °C in an ice bath.
- A solution of phenylmagnesium bromide (1.2 equivalents) in THF is added dropwise via a syringe or dropping funnel.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.
- The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
- The layers are separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product, 1-phenyl-2,2-dimethylcyclohexan-1-ol, is purified by column chromatography or recrystallization.

Expected Yield: 60-75%

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds. **2,2-Dimethylcyclohexanone** can be converted to the corresponding exocyclic

alkene using a phosphorus ylide.



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Wittig Reaction of 2,2-Dimethylcyclohexanone.

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane

Materials:

- Methyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous tetrahydrofuran (THF)
- **2,2-Dimethylcyclohexanone**

Procedure:

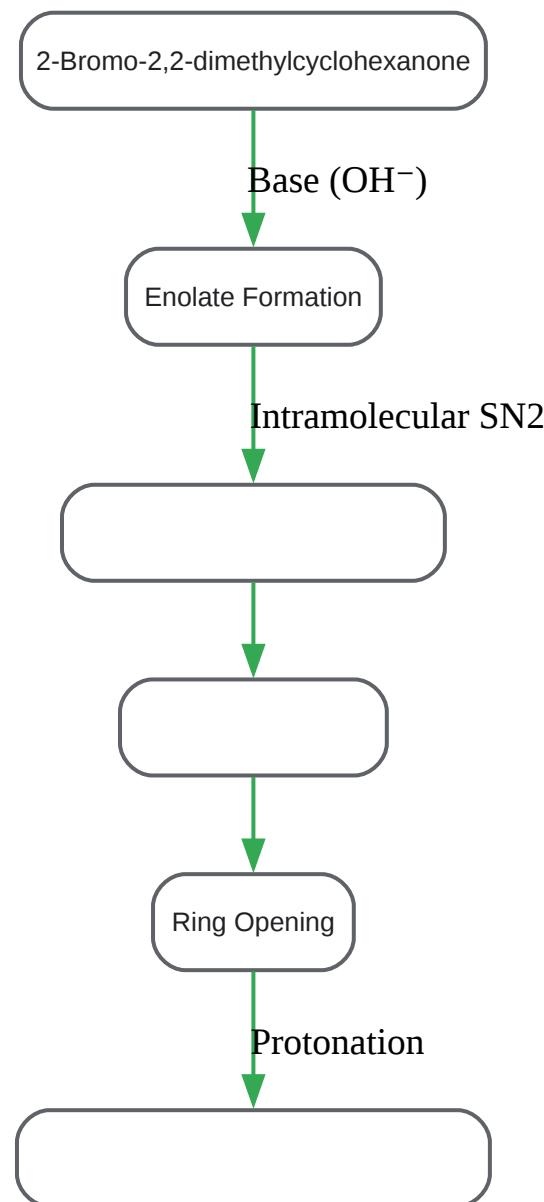
- In a flame-dried, two-necked flask under an inert atmosphere, methyltriphenylphosphonium bromide (1.1 equivalents) is suspended in anhydrous THF.
- The suspension is cooled to 0 °C, and n-butyllithium (1.05 equivalents) is added dropwise, resulting in the formation of a characteristic orange-red ylide solution.
- The mixture is stirred at room temperature for 1 hour.
- A solution of **2,2-dimethylcyclohexanone** (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

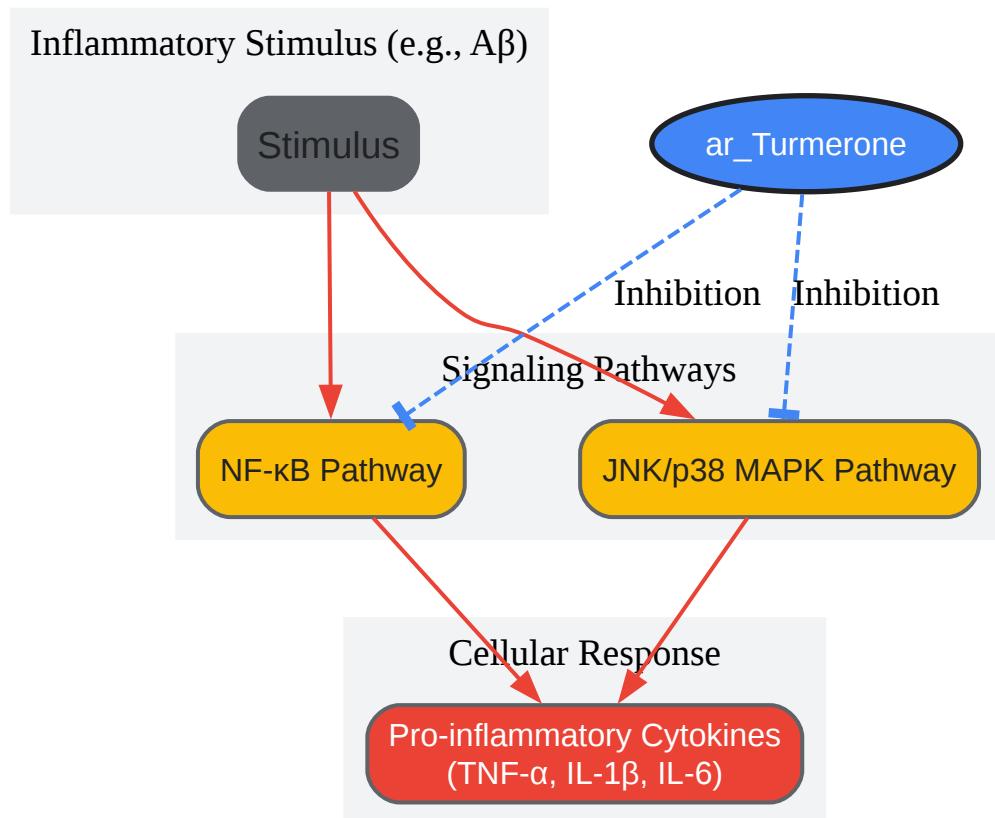
- The reaction mixture is allowed to warm to room temperature and stirred overnight.
- The reaction is quenched with water, and the product is extracted with pentane.
- The combined organic layers are washed with brine, dried, and the solvent is carefully removed by distillation.
- The product, 1-methylene-2,2-dimethylcyclohexane, can be further purified by column chromatography.

Expected Yield: 50-65%

Favorskii Rearrangement

The Favorskii rearrangement of an α -halo ketone with a base leads to a carboxylic acid derivative with a rearranged carbon skeleton. For cyclic α -halo ketones, this typically results in ring contraction. **2-Bromo-2,2-dimethylcyclohexanone**, upon treatment with a base like sodium hydroxide, undergoes a Favorskii rearrangement to yield **1-methylcyclopentanecarboxylic acid**.





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